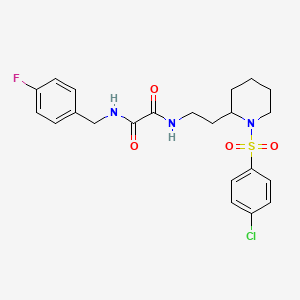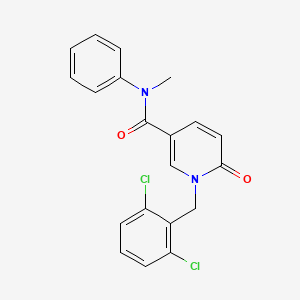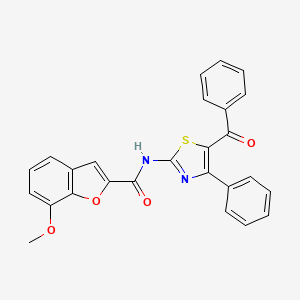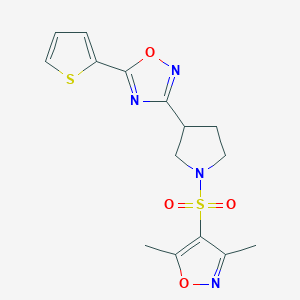![molecular formula C24H21N3O2S2 B2461322 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291867-85-0](/img/structure/B2461322.png)
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an indole, a thieno[3,2-d]pyrimidin-4(3H)-one, and a sulfanyl group. Indoles are a class of compounds that are part of many biologically active molecules, such as neurotransmitters and pharmaceuticals . Thienopyrimidinones are heterocyclic compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and thienopyrimidinone groups. For example, the indole portion of the molecule could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Aplicaciones Científicas De Investigación
- Compound 5m (STL092376) demonstrated potential in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo studies showed inhibition of parasite burden in infected mice .
- It efficiently protects cells from necroptosis and attenuates necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
- DHPMs exhibit pharmacological applications as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, anti-epileptic agents, α1A receptor antagonists, and calcium channel blockers .
- These derivatives were evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
- This synthesis involves Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones .
Antileishmanial Activity
RIPK1 Inhibition
Dihydropyrimidinone Scaffold
CDK2 Inhibition
Diversity-Oriented Synthesis
Pharmacokinetic Stability
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-6-5-9-19(16(15)2)27-23(29)22-18(11-13-30-22)25-24(27)31-14-21(28)26-12-10-17-7-3-4-8-20(17)26/h3-9,11,13H,10,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJWSXGVAQZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)

![2-Benzylsulfanyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2461244.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2461246.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461249.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2461252.png)
![2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide](/img/structure/B2461253.png)
![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride](/img/structure/B2461257.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2461259.png)
